Methyl 2-ethylquinoline-3-carboxylate
Description
Significance of the Quinoline (B57606) Heterocyclic Scaffold in Chemical and Biological Systems
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of medicinal and materials chemistry. rsc.orgnih.govrsc.org This structural motif is prevalent in a wide array of natural products, most notably alkaloids, and forms the core of numerous synthetic compounds with significant pharmacological properties. rsc.org The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its chemical and biological properties.
In the realm of medicinal chemistry, quinoline derivatives have demonstrated a remarkable breadth of biological activities. rsc.orgrsc.org This includes applications as anticancer, anti-inflammatory, antibacterial, and antimalarial agents. nih.gov The structural rigidity and electron-rich nature of the quinoline nucleus make it an effective pharmacophore capable of interacting with a diverse range of biological targets. Consequently, it is often referred to as a "privileged scaffold" in drug discovery, signifying its recurring presence in successful therapeutic agents. rsc.org
Beyond its medicinal applications, the quinoline scaffold is integral to the development of functional materials. Its unique photophysical properties have led to its use in the creation of sensors, dyes, and organic light-emitting diodes (OLEDs). The ability of quinoline derivatives to participate in various chemical transformations makes them valuable building blocks in the synthesis of complex molecular architectures and polymers. rsc.org
Overview of Quinoline-3-carboxylates as a Class of Synthetic and Biologically Active Compounds
Within the extensive family of quinoline derivatives, quinoline-3-carboxylates represent a particularly important subclass. These compounds are characterized by a carboxylate group at the 3-position of the quinoline ring system. The presence of this functional group significantly influences the molecule's electronic properties and provides a convenient handle for further synthetic modifications. researchgate.netresearchgate.netnih.gov
Quinoline-3-carboxylate esters are key synthetic intermediates, often prepared through classic condensation reactions such as the Friedländer annulation or the Gould-Jacobs reaction. organic-chemistry.orgresearchgate.netwikipedia.orgablelab.euasianpubs.org The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. organic-chemistry.orgresearchgate.netwikipedia.orgnih.govsemanticscholar.org The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline-3-carboxylates from the reaction of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgablelab.euasianpubs.orgdocumentsdelivered.com
From a biological standpoint, quinoline-3-carboxylates have been investigated for a variety of therapeutic applications. Research has highlighted their potential as inhibitors for multidrug resistance proteins and as agents with antiproliferative activity against various cancer cell lines. nih.govnih.govacs.org The specific nature and position of substituents on the quinoline ring, in addition to the carboxylate group, play a crucial role in determining the biological efficacy and target specificity of these compounds. rsc.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-11-10(13(15)16-2)8-9-6-4-5-7-12(9)14-11/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNWWLVLFRNQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Compound: Methyl 2 Ethylquinoline 3 Carboxylate
Established Classical Syntheses for Quinoline Carboxylates
Classical methods for quinoline synthesis, many of which were discovered in the latter half of the nineteenth century, remain highly relevant for producing substituted quinolines. researchgate.netscispace.com These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives or related precursors. jptcp.com
The Friedländer synthesis, first reported in 1882, is a versatile and widely used method for preparing quinoline derivatives. researchgate.netscispace.comwikipedia.org The reaction is broadly defined as an acid- or base-catalyzed condensation followed by a cyclodehydration between a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. researchgate.netscispace.com It represents one of the most significant strategies for accessing the quinoline scaffold. researchgate.netnih.gov
Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial, rate-limiting aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgcdnsciencepub.com The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to yield the final product. wikipedia.orgcdnsciencepub.com The reaction can be promoted by various catalysts, including acids, bases, or simply by heating the reactants. jptcp.comyoutube.com
A notable limitation of the classical Friedländer synthesis is the often-limited commercial availability of the required 2-aminobenzaldehyde (B1207257) precursors. researchgate.netnih.gov To address this, modifications have been developed, such as the in situ reduction of more accessible 2-nitrobenzaldehydes using reagents like iron in acetic acid. researchgate.netnih.gov
The reaction between a 2-aminobenzaldehyde or 2-aminoketone and a β-keto ester is a direct application of the Friedländer synthesis for producing quinoline carboxylates. In this approach, the 2-aminocarbonyl compound provides the benzene (B151609) ring and the nitrogen atom, while the β-keto ester supplies the remaining atoms for the newly formed pyridine (B92270) ring, including the carboxylate functional group.
For the specific synthesis of this compound, the reaction would involve the condensation of a 2-aminobenzaldehyde or a related ketone with methyl 3-oxopentanoate. The reaction is efficient and can be catalyzed by either acids (such as p-toluenesulfonic acid and Lewis acids) or bases. wikipedia.orgnih.gov This methodology allows for the synthesis of a variety of substituted quinoline carboxylates. researchgate.net
| 2-Aminocarbonyl Reactant | β-Keto Ester/Active Methylene (B1212753) Compound | Catalyst/Conditions | Product |
| 2-Aminobenzaldehyde | Methyl 3-oxopentanoate | Acid or Base | This compound |
| 2-Nitrobenzaldehydes | Various β-keto-esters | Fe/AcOH (in situ reduction) | Substituted quinoline-3-carboxylates nih.gov |
| 2-Aminobenzaldehydes | Various Ketones | Bcmim-C1 (Ionic Liquid) | Substituted quinolines researchgate.net |
Modern variations of the Friedländer synthesis employ alternative catalysts to improve reaction conditions and yields. Chlorotrimethylsilane (TMSCl) has been identified as a mild and efficient Lewis acid promoter for the synthesis of substituted quinolines. semanticscholar.org
In a reported modification, TMSCl catalyzes the cyclization addition of enolizable aldehydes to arylimines in dimethyl sulfoxide (B87167) (DMSO) under an air atmosphere. semanticscholar.org This process is noted for being a clean, mild, and environmentally friendly route with high yields and a straightforward workup. semanticscholar.org The reaction typically proceeds by stirring the imine, an enolizable aldehyde, and a catalytic amount of TMSCl (e.g., 10 mol%) in DMSO at elevated temperatures (e.g., 90 °C) for several hours. semanticscholar.org
The Doebner-Miller reaction, also referred to as the Skraup-Doebner-Von Miller synthesis, is an organic reaction that produces quinolines from anilines and α,β-unsaturated carbonyl compounds. jptcp.comwikipedia.org The reaction is generally catalyzed by Brønsted or Lewis acids like tin tetrachloride or p-toluenesulfonic acid. wikipedia.org
The mechanism is understood to begin with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by a sequence of steps including fragmentation, recombination to form a conjugated imine, a second nucleophilic addition by another aniline molecule, and finally an electrophilic ring-closing and aromatization to yield the quinoline product. wikipedia.org
This method is a common route to 2- and 4-substituted quinolines. nih.goviipseries.org A key variation, known as the Beyer method, involves the in situ generation of the α,β-unsaturated carbonyl compound from an aldol condensation of two carbonyl compounds. wikipedia.org Another important offshoot is the Doebner reaction, which utilizes an aniline, an aldehyde, and pyruvic acid to specifically synthesize 2-substituted quinoline-4-carboxylic acids. nih.goviipseries.org A further modification that is particularly relevant for producing 2,3-disubstituted quinolines involves condensing an aniline with an aldehyde and then replacing the typical pyruvic acid component with a second molecule of the aldehyde. nih.gov
The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a classical method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The process involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com
The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which exists in equilibrium with its enamine tautomer. wikipedia.org The enamine subsequently undergoes an intramolecular cyclization and dehydration to afford the final quinoline-4-carboxylic acid product. wikipedia.org Although the primary product is a 4-carboxylic acid derivative, the Pfitzinger synthesis is a powerful tool for accessing the quinoline carboxylate core and is considered an extension of the Friedländer synthesis. researchgate.netorganicreactions.org The reaction has been applied to the synthesis of complex analogues, such as the formation of 6,8-dinitro-2-phenylquinoline-3,4-dicarboxylic acid from 5,7-dinitroisatin and ethyl 3-oxo-3-phenylpropanoate. doi.org
| Isatin Derivative | Carbonyl Compound | Base | Product Type |
| Isatin | General Ketone/Aldehyde | Potassium Hydroxide (B78521) | Substituted quinoline-4-carboxylic acid wikipedia.org |
| 5,7-Dinitroisatin | Ethyl 3-oxo-3-phenylpropanoate | Alkali | Dinitro-2-phenylquinoline-dicarboxylic acid doi.org |
| N-Acyl isatins | - | Base | 2-Hydroxy-quinoline-4-carboxylic acids wikipedia.org |
The Conrad-Limpach-Knorr synthesis provides a pathway to hydroxyquinolines (quinolones) through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The regiochemical outcome of this reaction is critically dependent on the reaction temperature. wikipedia.orgyoutube.com
Conrad-Limpach Pathway: At lower or moderate temperatures, the reaction proceeds under kinetic control. The aniline nucleophilically attacks the more reactive keto group of the β-ketoester, leading to the formation of a Schiff base intermediate. wikipedia.org Subsequent thermal cyclization, which often requires high temperatures (around 250 °C) in an inert solvent like mineral oil, yields 4-hydroxyquinolines (or their 4-quinolone tautomers). wikipedia.orgnih.gov
Knorr Pathway: At higher temperatures (e.g., 140 °C), the reaction is under thermodynamic control. The aniline attacks the ester carbonyl of the β-ketoester, forming a more stable β-keto anilide intermediate. wikipedia.org Cyclization of this intermediate under acidic conditions leads to the formation of 2-hydroxyquinolines (2-quinolones). wikipedia.org
Niementowski and Camps Quinoline Syntheses
Classical methods for quinoline synthesis, such as the Niementowski and Camps reactions, have been foundational in heterocyclic chemistry.
The Niementowski quinoline synthesis is a reaction that produces γ-hydroxyquinoline derivatives from anthranilic acids and carbonyl compounds. wikipedia.orgdrugfuture.com The reaction typically involves heating the reactants, and while it is a historically significant method, the high temperatures required can limit its applicability. wikipedia.org The mechanism is thought to proceed through the formation of a Schiff base, followed by intramolecular condensation. wikipedia.org
The Camps quinoline synthesis , on the other hand, involves the cyclization of an o-acylaminoacetophenone in the presence of a hydroxide ion to yield two different hydroxyquinolines. wikipedia.orgchem-station.com The ratio of the products formed depends on the specific reaction conditions and the structure of the starting material. wikipedia.org The product is often depicted as a quinoline, but it is believed to exist predominantly in the keto form as a quinolone. wikipedia.org
While these methods are fundamental, their application to the direct synthesis of this compound is not widely reported, and they often require harsh reaction conditions.
Novel and Advanced Synthetic Routes for Quinoline-3-carboxylates
More recent synthetic strategies offer milder reaction conditions, greater functional group tolerance, and improved yields for the synthesis of quinoline-3-carboxylates.
Cyclocondensation Strategies from Isatoic Anhydrides
A valuable modern approach to quinoline synthesis involves the use of isatoic anhydrides as starting materials.
A convenient two-step synthesis for quinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, which are first converted to isatoic anhydrides. beilstein-journals.orgnih.govnih.gov These anhydrides then react with the sodium enolate of a beta-keto ester. beilstein-journals.orgnih.govnih.gov For example, the reaction of an isatoic anhydride (B1165640) with the sodium enolate of ethyl acetoacetate (B1235776) in warm N,N-dimethylacetamide (DMA) yields ethyl 4-hydroxy-2-methylquinoline-3-carboxylate. beilstein-journals.orgnih.gov To synthesize the target molecule, this compound, one would analogously use methyl 3-oxopentanoate.
A plausible mechanism for this reaction involves the regioselective attack of the enolate on the more electrophilic carbonyl group of the isatoic anhydride. beilstein-journals.org This is followed by a cascade of reactions including the expulsion of carbon dioxide, enolization, and an intramolecular cyclization, ultimately leading to the quinoline ring system. beilstein-journals.org
| Starting Material 1 | Starting Material 2 | Product |
| Isatoic Anhydride | Sodium enolate of ethyl acetoacetate | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate |
| Isatoic Anhydride | Sodium enolate of methyl 3-oxopentanoate | Methyl 4-hydroxy-2-ethylquinoline-3-carboxylate |
Transition Metal-Catalyzed Cyclizations and Functionalizations
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds like quinolines, often proceeding under mild conditions with high efficiency.
A novel and efficient method for the synthesis of ethyl quinoline-3-carboxylates involves a Rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates. nih.govbeilstein-journals.orgbeilstein-journals.org This reaction is proposed to proceed through a cyclopropanation of the indole (B1671886) at the 2- and 3-positions, followed by a ring-opening of the resulting cyclopropane (B1198618) and subsequent elimination of a hydrogen halide. nih.govbeilstein-journals.orgbeilstein-journals.org
This method is notable for its mild reaction conditions and good to high yields. nih.govbeilstein-journals.org The reaction has been shown to be effective for indoles with substituents at the 3, 4, 5, and 6 positions. nih.govbeilstein-journals.org However, a substituent at the 7-position leads to a poor reaction, and a substituent at the 2-position is detrimental. nih.govbeilstein-journals.org The presence of an N-H group on the indole appears to be necessary for the desired cyclopropanation-ring expansion to occur. nih.govbeilstein-journals.org
Table 1: Synthesis of Ethyl Quinoline-3-carboxylates from Indole and Ethyl Halodiazoacetates beilstein-journals.org
| Halogen (X) in X-CH(N₂)-COOEt | Yield of Ethyl Quinoline-3-carboxylate |
| Cl | 90% |
| Br | 84% |
| I | 70% |
Copper catalysis offers efficient pathways for the synthesis of quinoline carboxylates through multi-component reactions. An efficient one-pot synthesis of various quinoline carboxylates has been achieved through a Copper(II) triflate (Cu(OTf)₂) catalyzed reaction. rsc.org This process involves a Michael addition, cyclization, and aromatization sequence between 2-aminoaryl carbonyls and alkynyl carboxylates. rsc.org The advantages of this methodology include mild reaction conditions, faster reaction rates, and the use of a non-toxic catalyst. rsc.org
Another copper-catalyzed three-component reaction for the synthesis of 2,4-disubstituted quinolines utilizes an aryl amine, an aldehyde, and a terminal alkyne with a CuCl catalyst. researchgate.net While this provides a different substitution pattern, it highlights the versatility of copper catalysis in quinoline synthesis.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jetir.orgnih.gov This approach has been successfully applied to the synthesis of quinoline derivatives, including analogues of this compound.
The use of microwave irradiation in a solvent-free, or "dry media," environment with a heterogeneous catalyst is a notable green chemistry approach. jetir.orgrsc.org For instance, the synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate, an analogue, was achieved by reacting 2-aminoacetophenone (B1585202) with ethyl acetoacetate using Montmorillonite K-10 clay as a catalyst. The reaction was completed in just 5 minutes under microwave irradiation at a power level of 560 W, demonstrating a dramatic reduction in reaction time from the hours or days required by conventional refluxing conditions. jetir.org Other catalysts, such as the reusable solid acid catalyst Nafion NR50, have also been effectively used in microwave-assisted Friedländer reactions to produce quinolines. mdpi.com
Microwave assistance is not limited to catalyst-based reactions. It has been employed in one-pot, solvent-free syntheses, for example, using stannous chloride (SnCl₂·2H₂O) as a reductant to prepare substituted quinolines from o-nitrobenzaldehyde and enolizable ketones. rsc.org This method is valued for its speed and respectable yields. rsc.org The benefits of microwave-assisted synthesis—including rapid reaction rates, improved yields, and procedural simplicity—make it an attractive and environmentally benign option for constructing the quinoline scaffold.
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Microwave-Assisted | 4 min | 80-95% | YbCl₃ catalyst, 100 °C | nih.gov |
| Conventional Heating (Oil Bath) | 60 min | Lower Yield | YbCl₃ catalyst | nih.gov |
| Microwave-Assisted | 5 min | High Yield | Mont. K-10, Dry Media, 560 W | jetir.org |
| Conventional Refluxing | Several hours | Variable | Standard solvents | jetir.org |
Photochemical Cyclization Methods for Quinoline Esters
Photochemical reactions offer unique pathways for the synthesis of complex heterocyclic systems like quinoline esters, often proceeding under mild conditions. These methods utilize light energy to promote cyclization events that might be difficult to achieve through thermal means.
One prominent strategy involves the photochemical electrophilic cyclization of precursors such as 2-azidobenzyl alcohols with internal alkynes under acidic conditions. nih.gov The reaction proceeds through a light-induced formation of a vinyl cation, which is subsequently attacked by the azide (B81097) group to initiate the cyclization cascade, ultimately forming the quinoline ring. nih.gov Another approach is the visible-light-promoted radical cyclization of aryl amine precursors. For example, the use of N-bromosuccinamide (NBS) as a radical initiator can mediate the formation of 3-substituted quinolines from appropriate propenoate derivatives. nih.gov
Continuous flow photochemical processes have also been developed, allowing for scalable and efficient synthesis. In one such method, 2-aminochalcone precursors are converted into a variety of substituted quinolines via a tandem photoisomerization-cyclization cascade. researchgate.net This technique demonstrates high throughput, capable of generating grams of product per hour. researchgate.net Furthermore, the direct photochemical cyclization of compounds like 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes has been shown to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields, highlighting the versatility of photochemical methods in accessing highly substituted quinoline systems. rsc.org
One-Pot Multicomponent Reaction Sequences
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinoline carboxylates in a single procedural step, avoiding the need for isolation of intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.
A notable example is the synthesis of quinoline-2-carboxylates from 2-aminobenzaldehydes and β-nitroacrylates. mdpi.comnih.gov This process involves an initial solvent-free reaction followed by a cyclization step promoted by a solid-supported base in acetonitrile (B52724). mdpi.comnih.gov The Doebner reaction, a classic three-component synthesis, combines anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govacs.org This method has been optimized for electron-deficient anilines, which typically give low yields under traditional conditions. acs.org
Metal-free catalytic systems have also been developed for these reactions. For instance, molecular iodine (I₂) can catalyze a three-component tandem reaction of arylamines, ethyl glyoxylate, and α-ketoesters to afford quinoline-2,4-carboxylates in moderate to good yields. rhhz.net This protocol is valued for its mild conditions and excellent functional group tolerance. rhhz.net Similarly, the Povarov reaction represents another three-component pathway where an aniline, an aldehyde, and an alkene react to form a tetrahydroquinoline, which is then oxidized to the corresponding quinoline. acs.org These MCRs provide a powerful and versatile toolkit for the rapid assembly of diverse quinoline carboxylate libraries.
Optimization of Synthetic Reaction Conditions for Quinoline Carboxylates
The yield and purity of quinoline carboxylates are highly dependent on the specific reaction conditions employed. Careful optimization of parameters such as catalyst choice, solvent system, temperature, stoichiometry, and reaction time is crucial for developing efficient and scalable synthetic protocols.
Catalyst Selection and Loading Effects on Yield and Purity
The choice of catalyst is a critical factor in many quinoline syntheses. Both metal-based and metal-free catalysts have been shown to be effective, with the optimal choice depending on the specific reaction mechanism.
In the synthesis of ethyl quinoline-3-carboxylates via a cyclopropanation-ring expansion pathway, rhodium(II) catalysts such as Rh₂(esp)₂ have proven effective at a low loading of 1 mol %. beilstein-journals.org The catalyzed reaction showed a significant improvement in conversion and a reduction in byproducts compared to the non-catalytic thermal reaction. beilstein-journals.org For other transformations, copper catalysts are preferred. For example, in the synthesis of quinoline-2-carboxylate derivatives via sequential intermolecular addition and intramolecular ring closure, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) was found to be the most effective catalyst among several copper sources tested. rsc.org
Lewis acids are also commonly employed. In a three-component Doebner reaction, boron trifluoride etherate (BF₃·THF) was identified as the most suitable acidic catalyst for synthesizing quinoline-4-carboxylic acids, outperforming other acids like p-TsOH and TfOH. nih.govacs.org In the realm of metal-free catalysis, molecular iodine (I₂) used at 5 mol% has been successfully used to promote the one-pot synthesis of quinoline-2,4-carboxylates. rhhz.net Heterogeneous catalysts, such as Montmorillonite K-10 clay, are advantageous for their ease of separation and reusability, particularly in microwave-assisted syntheses. jetir.org
| Reaction Type | Optimal Catalyst | Catalyst Loading | Key Finding | Reference |
|---|---|---|---|---|
| Cyclopropanation-Ring Expansion | Rh₂(esp)₂ | 1 mol % | Catalyst provided greater conversion and fewer byproducts than thermal reaction. | beilstein-journals.org |
| Three-Component Doebner Reaction | BF₃·THF | Not specified | Superior performance compared to other Lewis and Brønsted acids. | nih.govacs.org |
| Three-Component Tandem Reaction | I₂ | 5 mol % | Effective metal-free option with broad functional group tolerance. | rhhz.net |
| Addition/Ring Closure | Cu(OTf)₂ | Not specified | Best result among various copper catalysts, enabling reaction at room temperature. | rsc.org |
| Microwave-Assisted Friedländer | Montmorillonite K-10 | 1g (heterogeneous) | Efficient synthesis in dry media with short reaction time. | jetir.org |
Influence of Solvent Systems and Temperature Control
The solvent system and reaction temperature play a pivotal role in influencing reaction rates, yields, and even the course of the reaction. A systematic screening of solvents is often necessary to identify the optimal medium for a given transformation.
For the BF₃·THF-catalyzed three-component synthesis of quinoline-4-carboxylic acids, acetonitrile (MeCN) was determined to be the solvent of choice after screening against ethanol (B145695), toluene, dichloroethane (DCE), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), all of which gave lower yields. nih.govacs.org The reaction was conducted at a controlled temperature of 65 °C. nih.govacs.org In contrast, a copper-catalyzed synthesis of quinoline-2-carboxylates proceeded most efficiently in dichloromethane (B109758) (DCM), which allowed the reaction to be run at ambient room temperature. rsc.org
Some reactions exhibit high sensitivity to the reaction medium. A one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate failed to proceed in common solvents like methanol (B129727), THF, or DMF alone. mdpi.com However, the reaction was successfully carried out in methanol with the addition of a base (sodium methanolate) at reflux temperature. mdpi.com Temperature can also be used strategically in a multi-step, one-pot process. The synthesis of certain quinoline-2-carboxylates involves an initial solvent-free step at 70 °C, followed by cooling to 50 °C and the addition of acetonitrile for the subsequent cyclization step. mdpi.comnih.gov
Stoichiometric Considerations and Reaction Time Optimization
Fine-tuning the stoichiometry of reactants and optimizing the reaction duration are essential for maximizing product yield and minimizing the formation of impurities.
In the Rh(II)-catalyzed synthesis of ethyl quinoline-3-carboxylates, a slight excess of the diazoacetate reagent (~1.4 equivalents) relative to the indole (1.0 equivalent) was found to be optimal. beilstein-journals.org The reaction reached completion quickly, typically within 30 minutes after the addition of the reagents was finished. beilstein-journals.org For the three-component Doebner reaction, while a 1:1:1 stoichiometry of aniline, aldehyde, and pyruvic acid can be used, it was discovered that a slight excess of pyruvic acid (1.06 to 1.2 equivalents) could improve yields. nih.gov Furthermore, the method of addition was critical; adding the pyruvic acid dropwise helped to suppress the formation of byproducts. acs.org This reaction required a significantly longer time of 24 hours to achieve the desired outcome. nih.govacs.org
In contrast, microwave-assisted syntheses are characterized by extremely short reaction times. The synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate from a 1:1 molar ratio of reactants required only 5 minutes of irradiation. jetir.org A one-pot synthesis of quinoline-2-carboxylates from 2-aminobenzaldehydes (1.0 equivalent) and β-nitroacrylates (1.1 equivalents) involved a lengthy two-stage process, with the first stage lasting 18 hours and the second stage an additional 24 hours. nih.gov
Integration of Green Chemistry Principles in Synthetic Methods
The application of green chemistry principles to the synthesis of "this compound" and its analogues is a significant area of research, aiming to develop more environmentally benign and sustainable chemical processes. Traditional methods for quinoline synthesis often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns. rsc.org Green chemistry seeks to address these issues by focusing on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis. rsc.org
Several innovative strategies have been employed to align the synthesis of quinoline-3-carboxylates with the principles of green chemistry. These include the use of alternative energy sources like microwave and ultrasound irradiation, the development of solvent-free reaction conditions, and the utilization of reusable and non-toxic catalysts. rsc.orgresearchgate.net These approaches not only reduce the environmental footprint of the synthesis but also often lead to improved reaction efficiency, higher yields, and shorter reaction times. lew.roresearchgate.net
One of the key areas of focus has been the replacement of conventional heating with more energy-efficient methods. Microwave-assisted synthesis, for example, has emerged as a powerful tool in organic chemistry, offering rapid and uniform heating that can significantly accelerate reaction rates and improve product yields. lew.roresearchgate.netnih.gov Similarly, ultrasound-assisted synthesis utilizes acoustic cavitation to enhance mass transfer and reaction rates, often at ambient temperatures, thus reducing energy consumption. ias.ac.innih.govmdpi.comusp.br
The development of novel catalytic systems is another cornerstone of green synthesis for quinoline derivatives. Researchers have explored a range of heterogeneous and recyclable catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4) and iron(III) chloride hexahydrate (FeCl3·6H2O), which can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.netnih.govtandfonline.com Furthermore, solvent-free or "neat" reaction conditions, where the reactants themselves act as the solvent, have been successfully applied to the synthesis of quinoline derivatives, completely eliminating the need for potentially harmful organic solvents. researchgate.netnih.gov The use of water as a green solvent has also been explored, offering an environmentally friendly alternative for certain synthetic transformations. tandfonline.com
These green methodologies are often applied to well-established reactions for quinoline synthesis, such as the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netnih.gov By integrating green chemistry principles, these traditional methods can be transformed into more sustainable and efficient processes for the production of "this compound" and related compounds.
Research Findings and Comparative Analysis
Recent studies have demonstrated the practical advantages of integrating green chemistry principles into the synthesis of quinoline-3-carboxylates and their analogues. These findings often highlight significant improvements in reaction efficiency, yield, and environmental impact compared to conventional methods.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinoline derivatives. For instance, a study comparing conventional heating with microwave-assisted synthesis for novel quinoline derivatives demonstrated a significant rate enhancement. While conventional heating required 9 to 11 hours to achieve yields of 38% to 67%, microwave irradiation at 100 W accomplished the synthesis in just 30 to 40 minutes with improved yields of 57% to 84%. lew.ro Another example is the synthesis of ethyl-quinolon-4-one-3-carboxylates, where microwave-assisted methods proved to be significantly faster and more efficient than classical synthesis which often requires many hours at reflux temperatures in high-boiling-point organic solvents. researchgate.net A specific example of a close analogue, 2-ethyl-3-methylquinolines, was successfully synthesized using an environmentally friendly Nafion NR50 catalyst under microwave irradiation, showcasing good to excellent yields. mdpi.com
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines
| Method | Reaction Time | Yield (%) | Energy Source | Reference |
|---|---|---|---|---|
| Conventional Heating | 9 - 11 hours | 38 - 67 | Oil Bath | lew.ro |
| Microwave Irradiation | 30 - 40 minutes | 57 - 84 | Microwave (100 W) | lew.ro |
| Conventional Heating | 4 hours | 40 - 80 | Oil Bath | researchgate.net |
| Microwave Irradiation | 15 - 35 minutes | 60 - 100 | Microwave (900 W) | researchgate.net |
| Conventional Method | 3 hours to overnight | Lower Yield | Heating | rsc.org |
| Microwave Irradiation | 3 - 4 minutes | 50 - 80 | Microwave (80 °C) | rsc.org |
Ultrasound-Assisted Synthesis:
Ultrasound has also been effectively utilized to promote the synthesis of quinoline derivatives under milder conditions. An ultrasound-promoted, catalyst-free protocol for the synthesis of chromeno[4,3-b]quinolin-6-ones in ethanol resulted in high yields (94-97%) within a short reaction time of 15 minutes. ias.ac.in This method offers the advantages of mild reaction conditions and operational simplicity. ias.ac.in Another study highlighted the use of basic ionic liquids in aqueous media under ultrasonic irradiation for the synthesis of quinolines, presenting a green procedure with high yields and selectivity, and avoiding the need for transition metal catalysts. nih.gov Research on the synthesis of 4-alkoxy-2-methylquinolines demonstrated that an ultrasound-assisted approach drastically reduced the reaction time to 15 minutes compared to 18 hours required by conventional stirring methods, while achieving comparable or better yields. mdpi.com
Interactive Data Table: Ultrasound-Assisted vs. Conventional Synthesis of Quinolines
| Method | Reaction Time | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Conventional Stirring | 18 hours | 49 - 95 | K2CO3, DMF, 25 °C | mdpi.com |
| Ultrasound-Assisted | 15 minutes | 45 - 84 | K2CO3, DMF | mdpi.com |
| Conventional Methods | Longer reaction times | - | Lewis acid catalysts or high temperatures | ias.ac.in |
| Ultrasound-Assisted | 15 minutes | 94 - 97 | Ethanol, catalyst-free | ias.ac.in |
Green Catalysts and Solvent-Free Conditions:
The development of environmentally friendly and reusable catalysts is a key aspect of green quinoline synthesis. A study on the Friedländer synthesis of quinolines employed a Brønsted acid functionalized g-C3N4 as a metal-free heterogeneous catalyst under solvent-free conditions. This catalyst demonstrated remarkable acceleration in quinoline formation and was recyclable. researchgate.netnih.gov Another approach utilized FeCl3·6H2O as an inexpensive and readily available catalyst in water for the synthesis of quinoline derivatives, achieving high yields in short reaction times. tandfonline.com Furthermore, the synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates was accomplished in a catalyst-free manner using an eco-friendly deep eutectic solvent, highlighting the potential of such green reaction media. researchgate.net Nanocatalysts, such as copper oxide nanoparticles, have also been employed for the synthesis of quinoline-2,3-dicarboxylates, offering high yields and easy catalyst recovery. nih.gov
Interactive Data Table: Green Catalysts in Quinoline Synthesis
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Brønsted acid functionalized g-C3N4 | Solvent-free, 100 °C, 4 hours | Metal-free, recyclable, high surface acidity | researchgate.netnih.gov |
| FeCl3·6H2O | Water, mild conditions | Inexpensive, readily available, environmentally benign | tandfonline.com |
| 1,3-dimethylurea/l-(+)-tartaric acid (DMU/LTA) | Catalyst-free, mild conditions | Eco-friendly, non-toxic, reusable reaction medium | researchgate.net |
| Copper Oxide Nanoparticles | - | High yield, catalyst can be recovered and reused | nih.gov |
These research findings collectively underscore the significant progress made in developing green and sustainable synthetic methodologies for "this compound" and its analogues. The integration of principles such as alternative energy sources, recyclable catalysts, and solvent-free conditions not only mitigates the environmental impact but also frequently enhances the efficiency and practicality of the synthetic processes.
Reaction Mechanisms and Chemical Transformations of Methyl 2 Ethylquinoline 3 Carboxylate Derivatives
Mechanistic Investigations of Quinoline (B57606) Ring Formation
The synthesis of the quinoline core of Methyl 2-ethylquinoline-3-carboxylate is most prominently achieved through cyclocondensation and annulation reactions, with the Friedländer synthesis being a primary and versatile method. wikipedia.orgorganicreactions.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. organic-chemistry.org
Proposed Pathways for Cyclocondensation and Annulation Reactions
The Friedländer synthesis for forming a 2,3-disubstituted quinoline like this compound typically involves the reaction of a 2-aminoaryl aldehyde (e.g., 2-aminobenzaldehyde) with a β-ketoester (e.g., methyl 3-oxopentanoate). Two primary mechanistic pathways are generally proposed for this acid- or base-catalyzed reaction. wikipedia.org
Pathway A: Aldol (B89426) Condensation First
Initial Aldol Addition: The reaction initiates with an aldol-type addition of the enolate of the β-ketoester to the carbonyl group of the 2-aminoaryl aldehyde. This step is often the rate-limiting step in the sequence.
Dehydration: The resulting aldol adduct readily undergoes dehydration to form a more stable, conjugated enone intermediate.
Intramolecular Cyclization (Imine Formation): The amino group of the aryl component then attacks the ketone carbonyl of the side chain intramolecularly, forming a cyclic hemiaminal.
Final Dehydration: Subsequent loss of a water molecule from the hemiaminal yields the aromatic quinoline ring.
Pathway B: Schiff Base Formation First
Initial Imine Formation: The reaction can also begin with the condensation between the amino group of the 2-aminoaryl aldehyde and the ketone of the β-ketoester to form a Schiff base (imine) intermediate.
Intramolecular Aldol Reaction: The enolizable α-methylene group of the ketoester side chain then attacks the aldehyde carbonyl carbon in an intramolecular aldol-type reaction.
Dehydration: The resulting cyclic intermediate eliminates a molecule of water to afford the final quinoline product.
The prevailing pathway can be influenced by the specific reactants, catalysts, and reaction conditions employed. wikipedia.orgnih.gov
| Synthesis Method | Reactants | Key Features |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group (e.g., β-ketoester) | Acid or base-catalyzed; proceeds via aldol or Schiff base intermediates. wikipedia.orgjk-sci.com |
| Pfitzinger Reaction | Isatin (B1672199) + Carbonyl compound | A variation of the Friedländer synthesis, yielding quinoline-4-carboxylic acids. organicreactions.org |
| Doebner-von Miller Reaction | Aniline (B41778) + α,β-Unsaturated carbonyl compound | Acid-catalyzed reaction to form substituted quinolines. |
Role of Reactive Intermediates in Ring Closure and Product Formation
The formation of the quinoline ring is critically dependent on the generation and subsequent cyclization of key reactive intermediates. In the context of the Friedländer synthesis, the crucial intermediates are the aldol adduct and the Schiff base. wikipedia.org
Chemical Reactivity of the Quinoline Carboxylate Moiety
The chemical character of this compound is defined by the interplay of its constituent parts: the quinoline ring, the ethyl group at the 2-position, and the methyl carboxylate group at the 3-position.
Esterification and Hydrolysis Reactions
The methyl ester group at the 3-position is susceptible to standard ester transformations, most notably hydrolysis.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester can be hydrolyzed to the corresponding 2-ethylquinoline-3-carboxylic acid and methanol (B129727). This reaction is reversible, and its completion requires driving the equilibrium, for instance, by removing the alcohol as it is formed. libretexts.orgchemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), leads to the irreversible hydrolysis of the ester. chemguide.co.uklibretexts.org This reaction, known as saponification, yields the sodium salt of 2-ethylquinoline-3-carboxylic acid and methanol. The free carboxylic acid can then be obtained by acidification of the reaction mixture. This method is often preferred for its irreversibility and ease of product separation. chemguide.co.uk
The reverse reaction, esterification, can be accomplished by reacting 2-ethylquinoline-3-carboxylic acid with methanol under acidic conditions, typically employing a catalyst like sulfuric acid.
Substitution Reactions at Alkyl and Quinoline Ring Positions
The presence of both an alkyl group and a carboxylate group on the quinoline ring imparts a complex reactivity profile to the molecule, allowing for substitutions on both the side chain and the aromatic core.
Reactions at the 2-Ethyl Group: The methylene (B1212753) protons of the ethyl group at the C-2 position are activated due to their benzylic-like position adjacent to the electron-withdrawing quinoline ring. This activation allows the ethyl group to participate in condensation reactions with aldehydes, such as benzaldehyde, in the presence of a catalyst like acetic anhydride (B1165640). nih.gov This reactivity is analogous to that of 2-methylquinoline (B7769805) derivatives, which readily undergo condensation at the methyl group.
Electrophilic Aromatic Substitution: The quinoline ring itself can undergo electrophilic aromatic substitution, such as nitration. The position of substitution is directed by the existing substituents. The ethyl group at C-2 is an activating, ortho, para-directing group, while the methyl carboxylate group at C-3 is a deactivating, meta-directing group. rsc.orgnih.gov In the context of the quinoline ring system, electrophilic attack generally favors the benzene (B151609) portion of the heterocycle. The interplay between the activating 2-ethyl group and the deactivating 3-carboxylate group makes predicting the precise outcome complex, but substitution at the C-5 and C-8 positions is often favored in quinoline systems. For example, the nitration of methyl benzoate, an analogous system with a deactivating ester group on a benzene ring, proceeds to give the meta-substituted product, methyl 3-nitrobenzoate. rsc.orgaiinmr.com
Radical Bromination and Halogenation Reactions
The functionalization of the alkyl substituents on the quinoline core of compounds like this compound is a key strategy for creating more complex derivatives. Radical bromination, particularly at the benzylic position of the 2-ethyl group, is a common and effective method for introducing a reactive handle for further transformations.
One of the most frequently used reagents for this purpose is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. The reaction is typically conducted in a nonpolar solvent like carbon tetrachloride (CCl₄) under reflux conditions. mdpi.org The mechanism proceeds via a free radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic position of the 2-ethyl group. This position is favored due to the resonance stabilization of the resulting benzylic radical by the quinoline ring system. The benzylic radical then reacts with another molecule of NBS to form the brominated product and a new bromine radical, propagating the chain.
For instance, research on the closely related ethyl 2,4-dimethylquinoline-3-carboxylate demonstrated that radical bromination using NBS could be employed to create bis(bromomethyl) derivatives. researchgate.net However, this reaction can sometimes be challenging, leading to multiple byproducts that are difficult to separate. researchgate.net A modified approach involved the radical bromination of a precursor, ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate, with NBS. This reaction successfully and selectively brominated the 4-methyl group, yielding ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a versatile intermediate for further synthesis. researchgate.net
Other halogenation methods can also be applied to the quinoline ring itself, though these typically proceed via electrophilic aromatic substitution rather than radical mechanisms. For example, metal-free protocols have been developed for the regioselective C5–H halogenation of 8-substituted quinoline derivatives using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org
Table 1: Radical Bromination Conditions for Quinoline Derivatives
| Starting Material | Reagent | Initiator | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-Methylquinoline | N-Bromosuccinimide (NBS) | AIBN | CCl₄ | 2-Bromomethylquinoline | mdpi.org |
| Ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate | N-Bromosuccinimide (NBS) | Not specified | Not specified | Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | researchgate.net |
Nucleophilic Acyl Substitution Mechanisms
The methyl carboxylate group at the 3-position of this compound is a key functional group that readily undergoes nucleophilic acyl substitution. This class of reactions allows for the conversion of the ester into a wide variety of other functional groups, including carboxylic acids, amides, and other esters. khanacademy.orgpressbooks.pub
The general mechanism involves a two-step process: nucleophilic addition followed by elimination. openochem.org
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. openochem.org
Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which simultaneously ejects the methoxy (B1213986) group (-OCH₃) as a leaving group. openochem.org
The reactivity of the carbonyl group can be enhanced by acid catalysis. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles. openochem.org Conversely, under basic conditions, the nucleophile is often deprotonated (e.g., hydroxide ion from NaOH) to increase its nucleophilicity.
Common transformations involving nucleophilic acyl substitution on quinoline carboxylates include:
Saponification (Hydrolysis): Treatment with a base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidification, hydrolyzes the ester to the corresponding carboxylic acid (2-ethylquinoline-3-carboxylic acid).
Transesterification: Reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl or aryl group. The equilibrium can be driven to favor the product by using a large excess of the new alcohol. pressbooks.pub
Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide. These reactions often require heating as amines are less reactive nucleophiles than hydroxide ions.
For example, the hydrolysis of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate to its corresponding carboxylic acid was achieved by refluxing with sodium hydroxide in isopropanol. mdpi.com
Oxidation and Reduction Reactions of Quinoline Carboxylates
The quinoline ring system is relatively resistant to oxidation, but under strong conditions, it can be cleaved. pharmaguideline.com The benzene portion of the ring is more susceptible to oxidation than the pyridine (B92270) portion. Vigorous oxidation of quinoline with reagents like alkaline potassium permanganate (B83412) (KMnO₄) typically cleaves the benzene ring to yield pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. pharmaguideline.comwikipedia.org The presence of the deactivating carboxylate group at the 3-position would likely direct this oxidative cleavage to the benzene ring of a this compound derivative.
Conversely, the quinoline ring can be reduced under various conditions. Catalytic hydrogenation is a common method for reducing the pyridine ring. pharmaguideline.com Using catalysts like platinum, palladium, or nickel in methanol, quinoline can be converted to 1,2,3,4-tetrahydroquinoline. pharmaguideline.com The reaction conditions can be tuned to achieve different levels of reduction. For instance, reduction with lithium in liquid ammonia can produce 1,4-dihydroquinoline. pharmaguideline.com In an acidic medium, it is possible to selectively reduce the benzene ring. pharmaguideline.com
The ester and ethyl groups are generally stable under these conditions, although more forceful reduction, for instance with lithium aluminum hydride (LiAlH₄), would reduce the ester group to a primary alcohol. This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org
Table 2: General Oxidation and Reduction Reactions of the Quinoline Ring
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Oxidation | Alkaline KMnO₄ | Pyridine-2,3-dicarboxylic acid (Quinolinic acid) | pharmaguideline.comwikipedia.org |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pt) | 1,2,3,4-Tetrahydroquinoline | pharmaguideline.com |
Olefination Reactions (e.g., Horner-Wadsworth-Emmons) for Side Chain Elaboration
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for forming alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for elaborating alkyl side chains on heterocyclic systems like this compound.
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org To apply this to the 2-ethyl group of this compound, the ethyl group must first be converted into a carbonyl group or a halomethyl group. A more direct strategy involves first performing a radical bromination on the methyl group of a precursor to create a reactive bromomethyl handle, as discussed in section 3.2.2.2. researchgate.net
This halomethyl derivative can then be used in a two-step, one-pot sequence involving an Arbuzov reaction followed by an HWE olefination. researchgate.netrsc.org
Arbuzov Reaction: The bromomethylquinoline derivative is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite). The phosphite displaces the bromide to form a phosphonate (B1237965) ester.
Horner-Wadsworth-Emmons Olefination: The resulting phosphonate is deprotonated with a base (e.g., NaH) to form a nucleophilic carbanion. This carbanion then reacts with an aldehyde or ketone. The reaction proceeds through a tetrahedral intermediate and an oxaphosphetane, which collapses to form the desired alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org
This synthetic approach was successfully utilized to synthesize a series of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives. researchgate.netrsc.org Starting from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a one-pot Arbuzov/HWE reaction with various aromatic aldehydes yielded the target compounds in good yields. rsc.org This demonstrates the utility of the HWE reaction for extending the side chains of quinoline carboxylates to create conjugated systems with potential biological activity. researchgate.net
Table 3: Compounds Mentioned in This Article
| Compound Name |
|---|
| This compound |
| N-bromosuccinimide (NBS) |
| Azobisisobutyronitrile (AIBN) |
| Dibenzoyl peroxide |
| Carbon tetrachloride |
| Ethyl 2,4-dimethylquinoline-3-carboxylate |
| Ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate |
| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate |
| Trihaloisocyanuric acid |
| 2-ethylquinoline-3-carboxylic acid |
| Sodium hydroxide |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate |
| Potassium permanganate |
| Pyridine-2,3-dicarboxylic acid (Quinolinic acid) |
| 1,2,3,4-Tetrahydroquinoline |
| Lithium aluminum hydride |
| 1,4-Dihydroquinoline |
| Triethyl phosphite |
Advanced Spectroscopic Characterization Techniques for Methyl 2 Ethylquinoline 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular skeleton and the relative orientation of different functional groups.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) within a molecule. For "Methyl 2-ethylquinoline-3-carboxylate," the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the ethyl group, the methyl ester group, and the quinoline (B57606) ring system.
The protons of the ethyl group at the 2-position of the quinoline ring would appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The protons of the methyl ester group (-OCH₃) would present as a sharp singlet, as they have no adjacent protons to couple with. The aromatic protons on the quinoline ring would resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns being influenced by their position on the heterocyclic and benzene (B151609) rings. The proton at the 4-position is expected to be a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinoline H-4 | 8.5 - 8.7 | Singlet | N/A |
| Quinoline Aromatic Hs | 7.5 - 8.2 | Multiplet | - |
| -OCH₃ (Ester) | 3.9 - 4.1 | Singlet | N/A |
| -CH₂- (Ethyl) | 3.0 - 3.3 | Quartet | ~7.5 |
| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet | ~7.5 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The sp²-hybridized carbons of the quinoline ring would resonate in the aromatic region, generally between 120 and 150 ppm. The carbon of the methyl ester group (-OCH₃) would be found in the range of 50-60 ppm. The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 168 |
| Quaternary Quinoline Carbons | 145 - 150 |
| Aromatic CH Quinoline Carbons | 125 - 135 |
| C-2 (Quinoline) | 155 - 160 |
| C-3 (Quinoline) | 120 - 125 |
| -OCH₃ (Ester) | 52 - 55 |
| -CH₂- (Ethyl) | 28 - 32 |
| -CH₃ (Ethyl) | 12 - 15 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful technique for the characterization of organofluorine compounds. If fluorinated analogues of "this compound" were synthesized, ¹⁹F NMR would be essential for their structural confirmation. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, resulting in strong NMR signals.
The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. The introduction of a fluorine atom onto the quinoline ring would result in characteristic signals in the ¹⁹F NMR spectrum. Furthermore, the coupling of the ¹⁹F nucleus with neighboring ¹H and ¹³C nuclei would provide valuable information for assigning the position of the fluorine substituent. For instance, a fluorine atom at a specific position on the quinoline ring would exhibit distinct coupling patterns with the adjacent aromatic protons, which would be observable in both the ¹H and ¹⁹F NMR spectra. This technique is invaluable for confirming the regioselectivity of fluorination reactions and for the complete structural elucidation of fluorinated derivatives.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of a molecule. nih.govrsc.orgmagritek.comclockss.orgnih.govresearchgate.netlookchem.commdpi.comuncw.edu An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds.
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns. chempap.orgresearchgate.net
In the mass spectrum of "this compound," the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula by providing a highly accurate mass measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds and for identifying components in a mixture.
For "this compound," GC-MS analysis would provide a chromatogram showing a single peak if the compound is pure, with a retention time characteristic of the molecule under the specific chromatographic conditions. The mass spectrometer would then provide a mass spectrum for this peak. The fragmentation pattern observed in the mass spectrum would be a unique fingerprint for the molecule. Common fragmentation pathways for quinoline derivatives include the loss of the ester group and cleavage of the ethyl side chain. chempap.org Analysis of these fragments provides further confirmation of the compound's structure.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| Fragment | Proposed Structure | Significance |
| [M]⁺ | C₁₃H₁₃NO₂⁺ | Molecular Ion |
| [M - OCH₃]⁺ | C₁₂H₁₀NO⁺ | Loss of the methoxy (B1213986) radical from the ester |
| [M - COOCH₃]⁺ | C₁₁H₁₀N⁺ | Loss of the carbomethoxy group |
| [M - CH₃]⁺ | C₁₂H₁₀NO₂⁺ | Loss of a methyl radical from the ethyl group |
| [M - C₂H₅]⁺ | C₁₁H₈NO₂⁺ | Loss of the ethyl radical |
Note: The relative intensities of these fragments would depend on the ionization energy.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, HRMS is crucial for confirming its molecular formula, C13H13NO2. By comparing the experimentally measured exact mass with the theoretically calculated mass, chemists can verify the successful synthesis of the target compound with high confidence. The technique is sensitive enough to detect minute mass differences, ensuring an unambiguous formula assignment. This confirmation is a critical step in the characterization of any newly synthesized molecule. nih.gov
| Parameter | Value |
| Molecular Formula | C13H13NO2 |
| Calculated Exact Mass | 215.09463 Da |
| Expected Ion | [M+H]+ |
| Expected Exact Mass of Ion | 216.10244 Da |
This table contains theoretically calculated data for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules without causing significant fragmentation. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules [M+H]+, are ejected into the gas phase for mass analysis. nih.govchemrxiv.org
This method is instrumental in determining the molecular weight of this compound. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [C13H13NO2 + H]+. ESI is often coupled with liquid chromatography (LC-MS), allowing for the separation and analysis of components in a reaction mixture, which is essential for monitoring reaction progress and assessing product purity. mdpi.com
| Ion Species | Description | Expected m/z |
| [M+H]+ | Protonated Molecule | 216.1 |
This table contains theoretically calculated data for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. researchgate.net
The IR spectrum of this compound would display a series of characteristic absorption bands that confirm its structure. The most prominent peaks would include a strong absorption from the carbonyl (C=O) group of the ester, vibrations from the C-O bonds of the ester, and absorptions corresponding to the aromatic C=C and C=N bonds within the quinoline ring system. Additionally, C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl and methyl groups would be visible. Carboxylate groups in related compounds typically show strong asymmetric and symmetric stretching peaks. spectroscopyonline.comresearchgate.net
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Quinoline Ring | 3100-3000 |
| C-H Stretch (Aliphatic) | Ethyl and Methyl Groups | 3000-2850 |
| C=O Stretch | Ester Carbonyl | 1730-1715 |
| C=N / C=C Stretch | Quinoline Ring | 1620-1450 |
| C-O Stretch | Ester | 1300-1100 |
This table contains predicted data based on characteristic IR absorption frequencies for the functional groups in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For compounds with conjugated systems, such as the quinoline ring in this compound, this technique is particularly informative. The spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the aromatic system.
Furthermore, many quinoline derivatives exhibit fluorescence, making photoluminescence spectroscopy a valuable tool for their characterization. nih.govumaine.edu Upon absorbing UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting light (fluorescence). Photoluminescence studies can provide information about the molecule's excited-state properties and its interaction with the environment. The emission wavelength and quantum yield are sensitive to factors such as solvent polarity and molecular structure. researchgate.net
| Technique | Property Measured | Expected Observation for this compound |
| UV-Vis Spectroscopy | Electronic Absorption (λmax) | Strong absorption bands in the UV region due to π→π* transitions of the conjugated quinoline system. |
| Photoluminescence | Fluorescence Emission | Potential emission in the visible spectrum upon excitation with UV light. |
X-ray Diffraction Techniques for Crystalline Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. mdpi.com
While specific crystal structure data for this compound is not available, analysis of closely related compounds like Ethyl 2-chloro-6-methylquinoline-3-carboxylate provides valuable insights. nih.gov For such molecules, X-ray diffraction reveals that the quinoline ring system is typically planar. A key structural parameter is the dihedral angle between the plane of the quinoline ring and the plane of the ester group. nih.govresearchgate.net The analysis also details how molecules pack in the crystal lattice, identifying intermolecular interactions such as π-π stacking between aromatic rings, which stabilize the crystal structure. nih.govresearchgate.net
| Parameter | Information Provided | Illustrative Data from an Analogous Compound (Ethyl 2-chloro-6-methylquinoline-3-carboxylate) nih.gov |
| Crystal System | Unit cell geometry | Triclinic |
| Space Group | Symmetry of the crystal | P-1 |
| Unit Cell Dimensions | Size and shape of the unit cell | a = 6.0391 Å, b = 7.2986 Å, c = 13.4323 Å, α = 98.238°, β = 90.123°, γ = 96.429° |
| Dihedral Angle | Orientation of substituents | The dihedral angle between the quinoline ring system and the ester group is 54.97°. |
| Intermolecular Forces | Crystal packing stabilization | Molecules interact via aromatic π–π stacking with centroid–centroid separations from 3.6774 Å. |
This table presents illustrative data from a related compound to demonstrate the type of information obtained from X-ray diffraction analysis.
Computational Chemistry and Molecular Modeling Studies of Methyl 2 Ethylquinoline 3 Carboxylate
Quantum Chemical Calculations for Electronic and Structural Properties
Detailed quantum chemical calculations for Methyl 2-ethylquinoline-3-carboxylate are not available in the reviewed scientific literature. Therefore, specific data for the following subsections cannot be presented.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
No published studies were found that performed DFT calculations to determine the optimized geometry and electronic structure of this compound.
Natural Bond Orbital (NBO) Analysis
There are no available NBO analysis results for this compound to discuss hyperconjugative interactions and charge delocalization.
Frontier Molecular Orbital Analysis (FMOA)
Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for this compound, have not been reported in computational studies.
Molecular Electrostatic Potential Surface (MEPS) Analysis
A MEPS analysis to identify the electrophilic and nucleophilic sites of this compound has not been documented.
Natural Population Analysis (NPA)
Data from NPA calculations, which would provide insights into the atomic charges of this compound, is not available.
Prediction of Spectroscopic Parameters and Vibrational Properties
While experimental IR data exists mdpi.com, theoretical calculations to predict and assign the vibrational frequencies of this compound have not been published.
Molecular Dynamics Simulations and Statistical Mechanics in Quinoline (B57606) Systems
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of quinoline systems, MD simulations provide detailed insights into the conformational dynamics, solvent effects, and interaction energies that govern the behavior of these molecules. nih.govacs.org These simulations allow researchers to model complex biological and chemical systems at an atomic level, offering a dynamic perspective that complements static experimental methods. mdpi.com
Classical MD simulations are frequently employed to investigate the phase behavior of systems containing quinolines. For instance, simulations have been used to understand the liquid-liquid equilibrium in ternary systems, such as those involving a deep eutectic solvent (DES), quinoline, and heptane, which is relevant for extraction processes in fuel oils. nih.govacs.org In such studies, force fields like CHARMM36 are used to define the potential energy of the system, and simulations are often run in a periodic water box under controlled temperature and pressure (NPT ensemble) to mimic physiological or experimental conditions. mdpi.com
Key analyses performed on MD trajectories of quinoline systems include:
Interaction Energies: Calculating the energies between different species (e.g., quinoline and solvent molecules) helps to identify favorable interactions. nih.govacs.org
Structural Properties: Radial distribution functions (RDFs) are computed to understand the local structure and arrangement of molecules around a central quinoline molecule. nih.govacs.org
Hydrogen Bonding: The average number of hydrogen bonds is analyzed to quantify this critical type of interaction, which often plays a key role in molecular recognition and binding. nih.govacs.org
Spatial Distribution Functions (SDFs): These functions reveal how molecules are distributed in 3D space around a solute, showing, for example, that solvent molecules may distribute evenly around active sites of a quinoline molecule. nih.govacs.org
Root-Mean-Square Deviation (RMSD): This parameter is monitored over the simulation time to assess the stability of the system, such as a protein-ligand complex. A stable RMSD suggests that the system has reached equilibrium. mdpi.com
These computational techniques are crucial for understanding how quinoline derivatives behave in different environments and for predicting their interactions, which is a foundational step for further molecular modeling studies. mdpi.comnih.gov
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the active site of a biological target. semanticscholar.org For quinoline derivatives, which exhibit a wide range of pharmacological activities, molecular docking has been extensively used to identify potential protein targets and elucidate interaction mechanisms. semanticscholar.orgmdpi.com
Docking studies on quinoline derivatives have explored their potential as inhibitors for various enzymes implicated in diseases like cancer. Targets include protein kinases such as serine/threonine protein kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as other enzymes like topoisomerase 1. nih.govsemanticscholar.orgmdpi.com The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to rank the different binding poses based on their predicted binding affinity. researchgate.net
The insights gained from these studies are valuable for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors. For example, docking can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for the ligand's activity. nih.gov Subsequent molecular dynamics simulations are often performed on the best-docked poses to validate the stability of the predicted protein-ligand complex over time. mdpi.com
Below is a table summarizing findings from molecular docking studies on various quinoline derivatives, highlighting the protein targets and key interaction findings.
| Quinoline Derivative Class | Protein Target | Key Findings from Docking Studies |
| Quinoline-3-carboxamide (B1254982) Derivatives | ATM Kinase and related kinases (ATR, DNA-PKcs, mTOR, PI3Kγ) | Revealed selectivity of inhibitors towards ATM kinase, providing insights into protein-ligand stability. mdpi.com |
| Substituted Quinoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Identified strong interactions with key amino acids in the EGFR active site, correlating with potent inhibitory activity. nih.gov |
| Quinoline-Chalcone Hybrids | Topoisomerase 1 (Topo 1) | Showed significant inhibitory activity, with docking studies elucidating the recognition profile at the enzyme's binding site. semanticscholar.org |
| 2,4-disubstituted quinoline-3-carboxylic acids | DNA dodecanucleotide | Predicted binding to the A/T minor groove region of a B-DNA duplex through major and minor hydrogen bonds. researchgate.net |
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the knowledge of the three-dimensional structure of the biological target, typically a protein or nucleic acid. semanticscholar.org The fundamental principle of SBDD is to design molecules that can bind to the target with high affinity and selectivity, thereby modulating its biological function. This process often involves an iterative cycle of designing, synthesizing, and testing compounds, with computational methods playing a critical role in the design phase.
The SBDD process generally begins with determining the structure of the target, often through experimental techniques like X-ray crystallography or NMR spectroscopy, or through computational homology modeling. Once the structure is known, computational tools are used to:
Identify and characterize the binding site: This involves locating pockets or grooves on the target's surface that are suitable for ligand binding.
Design novel ligands: New molecules can be designed de novo (from scratch) or by modifying existing ligands to improve their fit and interactions with the binding site.
Predict binding affinity: Molecular docking and more advanced methods like free energy perturbation (FEP) are used to estimate how tightly a designed ligand will bind to the target.
For quinoline derivatives, SBDD principles have been applied to develop novel anticancer agents. mdpi.commdpi.com By understanding the interactions between known quinoline inhibitors and their target proteins, researchers can design new analogues with improved potency and pharmacokinetic properties. nih.gov This approach is often complemented by ligand-based methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which analyze the relationship between the chemical structures of a series of compounds and their biological activities to guide the design of new molecules. mdpi.com
Analysis of Ligand-Protein Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic, Ionic, Van der Waals)
The stability of a ligand-protein complex is determined by the sum of various non-covalent interactions between the ligand and the amino acid residues of the protein's binding site. A detailed analysis of these interactions is fundamental to understanding the molecular basis of binding affinity and selectivity. The primary types of interactions include:
Hydrogen Bonding: These are strong, directional interactions that occur between a hydrogen bond donor (e.g., an N-H or O-H group) and a hydrogen bond acceptor (e.g., a nitrogen or oxygen atom). In quinoline derivatives, the nitrogen atom of the quinoline ring and substituents like carboxylate or amide groups can act as hydrogen bond acceptors or donors, forming crucial interactions with the protein backbone or side chains. nih.gov
Hydrophobic Interactions: These interactions occur when nonpolar groups of the ligand and protein are driven together to minimize their contact with the surrounding aqueous solvent. The aromatic quinoline ring system and any alkyl substituents, such as the ethyl group in this compound, can participate in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. nih.gov
Ionic Interactions (Salt Bridges): These are electrostatic attractions between oppositely charged groups, such as a negatively charged carboxylate group on the ligand and a positively charged amino group (e.g., from lysine (B10760008) or arginine) on the protein.
π-π Stacking: This is a specific type of interaction that can occur between aromatic rings. The quinoline ring system can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, contributing to binding stability. nih.gov
The table below summarizes the types of interactions and the potential participating functional groups in a molecule like this compound.
| Type of Interaction | Potential Participating Group on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Quinoline Nitrogen, Carboxylate Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine, Backbone N-H or C=O |
| Hydrophobic Interactions | Quinoline Aromatic Rings, Ethyl Group, Methyl Group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Methionine |
| π-π Stacking | Quinoline Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Van der Waals Forces | Entire molecule | All residues in close contact in the binding pocket |
Conformational Analysis and Steric Hindrance Effects
The three-dimensional shape, or conformation, of a ligand is a critical determinant of its ability to bind to a protein. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A ligand must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," to fit optimally into the protein's binding site.
For quinoline derivatives, the core quinoline ring system is largely planar. nih.gov However, the substituents attached to this ring system have rotational freedom, and their orientation can significantly impact binding. For example, the dihedral angle between the plane of the quinoline ring and an ester group substituent can influence how the molecule presents its functional groups for interaction with the target. nih.gov Computational studies can map the potential energy surface of a molecule to identify its stable, low-energy conformers. dergi-fytronix.com
Steric hindrance refers to the repulsive forces that arise when atoms are forced too close to one another. In drug design, steric effects can be either beneficial or detrimental:
Negative Effects: If a substituent on a ligand is too bulky, it may clash with the protein's surface, preventing the ligand from binding in the optimal orientation or at all. The addition of a methyl group, for instance, can eliminate all affinity if there is no available space in the binding site. nih.gov
Positive Effects: Conversely, a bulky group can be used to promote a specific binding mode by preventing the ligand from adopting other, less productive conformations. It can also be used to fill a specific hydrophobic pocket in the binding site, thereby increasing binding affinity.
The interplay between a ligand's preferred conformation and the shape and size of the protein's binding pocket is crucial. Even small changes, such as the addition of a single methyl group, can lead to significant changes in biological activity by altering the ligand's conformation or by introducing steric clashes. nih.govmdpi.com Therefore, a thorough understanding of conformational preferences and potential steric effects is essential for the rational design of effective inhibitors.
Structure Activity Relationship Sar Investigations of Methyl 2 Ethylquinoline 3 Carboxylate Analogues
Impact of Substituent Modifications on Biological Activity Profiles
The biological profile of methyl 2-ethylquinoline-3-carboxylate is intricately linked to the nature and position of its substituents. Modifications to the 2-ethyl and 3-methyl ester groups, as well as the introduction of additional functionalities on the quinoline (B57606) ring system, can dramatically alter the compound's interaction with biological targets.
Influence of 2-Ethyl and 3-Methyl Ester Groups on Biological Potency
The substituents at the 2 and 3 positions of the quinoline ring are critical determinants of biological activity. orientjchem.org The presence of a methyl or ethyl group at the C-2 position is often associated with significant biological effects. For instance, in the context of anticancer activity, substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines compared to substitutions at other positions. orientjchem.org
Table 1: Influence of 2- and 3-Position Substituents on Quinoline Activity
| Position | Substituent | General Impact on Biological Activity | Reference |
|---|---|---|---|
| 2 | Alkyl (e.g., Ethyl) | Often enhances potency; contributes to steric and electronic interactions with target sites. | orientjchem.org |
| 3 | Methyl Ester | Influences polarity, solubility, and potential for hydrogen bonding; critical for pharmacokinetic profile. | orientjchem.org |
Effects of Additional Substituents on the Quinoline Ring System
The introduction of further substituents onto the quinoline ring system can fine-tune the biological activity of this compound analogues. The type, position, and nature of these substituents are crucial. biointerfaceresearch.com For example, the presence of a halogen atom can significantly enhance antimalarial activity. orientjchem.org Similarly, hydroxyl or methoxy (B1213986) groups at position 7 have been shown to improve antitumor activity. orientjchem.org
Studies have demonstrated that substitutions at various positions, such as C-5 and C-6, can lead to differential potency against cancer cells. biointerfaceresearch.com For instance, compounds with a methyl group at the C-5 position of the quinoline ring have shown more potent activity against cancer cells than their C-6 substituted counterparts. biointerfaceresearch.com The addition of bulky and hydrophobic substituents at the C-2 position has also been identified as a requirement for certain biological activities. nih.gov
Table 2: Effect of Quinoline Ring Substituents on Biological Activity
| Position | Substituent Type | Example Effect | Reference |
|---|---|---|---|
| 7 | Hydroxyl, Methoxy | Improved antitumor activity | orientjchem.org |
| - | Halogen | Enhanced antimalarial activity | orientjchem.org |
| 5 | Methyl | More potent anticancer activity compared to C-6 methyl | biointerfaceresearch.com |
| 2 | Bulky, Hydrophobic | Necessary for certain inhibitory activities | nih.gov |
Modifications of the Carboxylate Moiety and their Functional Implications
The carboxylate moiety at the C-3 position is a key functional group that can be modified to alter the biological properties of the parent compound. A strict requirement for the carboxylic acid or its corresponding salts at the C-4 position has been noted for the inhibition of certain enzymes like dihydroorotate (B8406146) dehydrogenase, highlighting the importance of this group. nih.gov
Transforming the methyl ester to other functional groups, such as amides or hydroxamic acids, can lead to derivatives with different biological targets and improved efficacy. For example, quinoline-3-carboxamide (B1254982) derivatives have been developed as potent inhibitors of enzymes like EGFR kinase. nih.gov The ability of the carboxylate group to act as a polar functionality can hinder passive diffusion across biological membranes, and its modification is a common strategy to improve bioavailability. mdpi.com
Rational Design and Optimization of Quinoline Carboxylate Derivatives
The insights gained from SAR studies form the foundation for the rational design and optimization of novel quinoline carboxylate derivatives with enhanced therapeutic potential. nih.govnih.gov
Principles of Lead Compound Optimization and Analogue Synthesis
Lead optimization is a critical phase in drug discovery where a promising compound, such as this compound, is refined to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com This process involves a thorough analysis of the lead compound's characteristics to identify areas for improvement. patsnap.com
Analogue synthesis is then employed to systematically modify the lead structure. This can involve techniques like structure-based drug design, where the chemical structure is altered to improve binding affinity to a biological target. patsnap.com The goal is to synthesize a diverse array of analogues to explore the chemical space around the lead compound and identify derivatives with superior properties. patsnap.comnih.gov
Design Strategies for Enhanced Selectivity and Potency
Several strategies can be employed to design quinoline carboxylate derivatives with enhanced selectivity and potency. One approach is to introduce functional groups that can form specific interactions with the target protein, thereby increasing binding affinity and potency. patsnap.com For example, molecular modeling studies can help identify key interactions and guide the design of new analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology used in drug design and medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying the effects of various physicochemical properties of the molecules, QSAR models can predict the activity of novel, unsynthesized analogues, thereby streamlining the drug discovery process. nih.govajchem-b.com These models are built upon the principle that the biological activity of a compound is a function of its structural and electronic properties.
In the context of this compound analogues, QSAR studies are instrumental in elucidating the specific structural features that govern their therapeutic potential. By systematically modifying the quinoline scaffold and correlating these changes with observed biological activities, researchers can develop predictive models. nih.gov These models help in understanding the mechanism of action at a molecular level and guide the synthesis of new derivatives with enhanced potency and selectivity. nih.gov
Application of Physicochemical Parameters (e.g., Hammett Substituent Constants, Hydrophobicity Constants) in QSAR Models
Hammett Substituent Constants (σ)
The Hammett constant, denoted by σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent attached to an aromatic ring. youtube.com It is determined by comparing the ionization of a substituted benzoic acid to that of benzoic acid itself. ustc.edu.cn A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. In QSAR studies of quinoline derivatives, Hammett constants are used to correlate the electronic effects of substituents with biological activity. nih.gov For instance, the introduction of an electron-withdrawing group at a specific position on the quinoline ring might enhance its interaction with a biological target, leading to increased activity. The relationship can often be expressed by a linear equation of the form:
log(1/C) = k₁σ + k₂
where C is the concentration of the compound required to produce a specific biological effect, and k₁ and k₂ are constants derived from the regression analysis.
Below is a hypothetical data table illustrating how Hammett constants for various substituents on a quinoline ring could be correlated with biological activity.
| Substituent (R) | Hammett Constant (σp) | Observed Biological Activity (log(1/C)) | Predicted Biological Activity (log(1/C)) |
| -H | 0.00 | 4.50 | 4.52 |
| -CH₃ | -0.17 | 4.20 | 4.18 |
| -OCH₃ | -0.27 | 4.05 | 4.01 |
| -Cl | 0.23 | 4.85 | 4.88 |
| -Br | 0.23 | 4.88 | 4.88 |
| -CN | 0.66 | 5.50 | 5.49 |
| -NO₂ | 0.78 | 5.80 | 5.79 |
Hydrophobicity Constants (π or log P)
In QSAR models for quinoline analogues, hydrophobicity parameters are used to understand how changes in lipophilicity affect biological activity. mdpi.com An optimal level of hydrophobicity is often required for a drug to reach its target site. The relationship between hydrophobicity and activity can be linear or, more commonly, parabolic, as described by the Hansch equation:
log(1/C) = -k₁(log P)² + k₂(log P) + k₃σ + k₄
This equation suggests that there is an optimal log P value for activity, and deviations from this value, either higher or lower, will result in decreased activity.
A hypothetical data table showing the relationship between hydrophobicity and biological activity for a series of quinoline derivatives is presented below.
| Substituent (R) | Hydrophobicity Constant (π) | log P | Observed Biological Activity (log(1/C)) | Predicted Biological Activity (log(1/C)) |
| -H | 0.00 | 2.50 | 4.80 | 4.81 |
| -CH₃ | 0.56 | 3.06 | 5.10 | 5.12 |
| -C₂H₅ | 1.02 | 3.52 | 5.35 | 5.33 |
| -Cl | 0.71 | 3.21 | 5.20 | 5.22 |
| -Br | 0.86 | 3.36 | 5.28 | 5.29 |
| -OH | -0.67 | 1.83 | 4.20 | 4.18 |
| -OCH₃ | -0.02 | 2.48 | 4.78 | 4.79 |
By combining electronic, hydrophobic, and other steric parameters, comprehensive QSAR models can be developed to provide a deeper understanding of the structure-activity relationships within a series of this compound analogues, ultimately guiding the design of more effective therapeutic agents. researchgate.netresearchgate.net
Advanced Applications in Chemical Synthesis and Medicinal Chemistry
Utility as an Intermediate in Complex Organic Synthesis
Methyl 2-ethylquinoline-3-carboxylate and its analogs are highly valued as building blocks in organic synthesis. The inherent reactivity of the quinoline (B57606) core, combined with the functional handles provided by the ethyl and methyl carboxylate groups, allows for the elaboration of this scaffold into more complex and functionally diverse molecules. asianpubs.orgresearchgate.net
The quinoline-3-carboxylate framework is an excellent starting point for the synthesis of fused heterocyclic and polyheterocyclic systems. These complex structures are often sought after for their unique pharmacological properties. nih.govuomustansiriyah.edu.iq The synthesis of such systems typically involves reactions that form new rings by leveraging the existing quinoline structure. For instance, derivatives of quinoline can undergo intramolecular cyclization or participate in multicomponent reactions to build additional heterocyclic rings, such as pyrimidine, pyrazole, or indole (B1671886) moieties, onto the quinoline core. researchgate.netnih.gov
While specific examples starting directly from this compound are not extensively documented, the chemical principles are well-established with closely related analogs. For example, 2-chloroquinoline-3-carbaldehyde, a related derivative, is widely used to construct fused systems like quinolinyl-thiazolidinones. nih.gov Similarly, reactions involving the functional groups of quinoline-3-carboxylates can lead to the formation of tetracyclic systems, such as indolo[2,3-b]quinolines, which are known for their potent anticancer and antimalarial activities. nih.gov The general strategy involves modifying the ester group or utilizing the reactivity of the quinoline nitrogen and adjacent positions to forge new carbon-nitrogen or carbon-carbon bonds, leading to the desired fused structures.
Beyond fused systems, this compound serves as a versatile building block for assembling larger, multifunctional organic molecules. researchgate.net The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups, such as amides, hydrazides, or other esters. This allows for the coupling of the quinoline core to other molecular fragments, a common strategy in drug discovery and materials science.
For example, the synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives has been achieved from a 2,4-bis(halomethyl)quinoline-3-carboxylate precursor, demonstrating how the core structure can be elaborated into complex molecules with potential antitumor activity. researchgate.net The reactivity of the methyl group at the 2-position (or in this case, the ethyl group) can also be exploited. It can be functionalized or used in condensation reactions, such as Knoevenagel or Friedländer-type syntheses, to attach other aromatic or heterocyclic rings, further expanding the molecular complexity. rsc.orgnih.gov
Scaffold for Advanced Medicinal Chemistry Research
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in drugs and biologically active compounds. nih.gov Quinoline-3-carboxylate derivatives, in particular, have been extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.govnih.gov
Derivatives based on the 2-alkyl-quinoline-3-carboxylate scaffold are actively being developed as potential therapeutic agents that target specific biological pathways involved in disease. The versatility of the quinoline ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's activity against a particular biological target. acs.org
In the field of oncology, quinoline derivatives have been designed to inhibit numerous targets crucial for cancer cell survival and proliferation. nih.govnih.gov These include key enzymes in signaling pathways such as tyrosine kinases (e.g., VEGFR, EGFR), PI3K/mTOR, and tubulin polymerization. researchgate.netnih.govrsc.org For example, novel fluorinated quinoline derivatives have demonstrated potent anticancer activity against triple-negative breast cancer cells by inducing reactive oxygen species (ROS). acs.org Other studies have shown that quinoline-3-carboxylate derivatives can induce apoptosis in cancer cells, making them promising candidates for further development. nih.govnih.gov The quinoline core has also been incorporated into inhibitors of HIV reverse transcriptase, a critical enzyme for viral replication. nih.gov
Table 1: Examples of Biological Pathways Targeted by Quinoline Derivatives
| Target Pathway/Protein | Therapeutic Area | Example Derivative Class | Reference(s) |
|---|---|---|---|
| Tyrosine Kinases (VEGFR, EGFR) | Cancer | 4-Phenoxyquinoline derivatives | nih.gov |
| PI3K/mTOR Pathway | Cancer | 4-Anilino quinoline compounds | nih.gov |
| Tubulin Polymerization | Cancer | Quinoline-chalcone hybrids | researchgate.netrsc.org |
| ATM Kinase | Cancer | Quinoline-3-carboxamides | researchgate.net |
| HIV Reverse Transcriptase | Antiviral (HIV) | Pyrazoline/pyrimidine quinolines | nih.gov |
| DNA Gyrase | Antibacterial | Fluoroquinolones | mdpi.com |
Modern drug discovery requires a deep understanding of a compound's mechanism of action at the molecular level. Research on quinoline-3-carboxylate derivatives extends beyond simple screening for biological activity to include detailed studies of their molecular targets and mechanisms.
Molecular docking and 3D-QSAR studies are frequently used to predict how these molecules bind to their targets and to guide the design of more potent and selective inhibitors. nih.govmdpi.com For instance, docking studies have elucidated the binding interactions of quinoline derivatives with the active site of HIV reverse transcriptase and various protein kinases. nih.gov Mechanistic studies have revealed that certain quinoline-chalcone hybrids act as potent tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis. researchgate.netrsc.org Similarly, other quinoline derivatives have been found to inhibit the ATM kinase, a key mediator of the DNA damage response pathway, which can sensitize cancer cells to radiation therapy. researchgate.net These in-depth investigations provide crucial insights that help rationalize the observed biological activity and support the development of next-generation therapeutic agents.
The carboxylic acid ester functional group, as present in this compound, is a key feature used in prodrug design strategies. Carboxylic acids are common functionalities in active pharmaceutical ingredients, but their ionized state at physiological pH can lead to poor membrane permeability and low oral bioavailability. ebrary.net Converting the carboxylic acid to an ester masks this polar group, creating a more lipophilic prodrug that can more easily cross cell membranes. ebrary.netacs.org
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways for Quinoline (B57606) Carboxylates
The development of novel and sustainable synthetic methodologies for quinoline carboxylates is a significant focus in contemporary organic chemistry, driven by the need for environmentally benign and efficient processes. acs.org Traditional methods for quinoline synthesis often require harsh reaction conditions, expensive starting materials, and generate considerable waste. acs.org Consequently, research has shifted towards greener alternatives that offer advantages such as faster reaction times, simpler work-up procedures, and the potential for catalyst reuse. researchgate.netresearchgate.net
Several innovative and sustainable approaches have been explored for the synthesis of quinoline derivatives, including quinoline carboxylates. These methods emphasize the principles of green chemistry by utilizing alternative energy sources, employing eco-friendly catalysts, and promoting atom economy. acs.org
Key areas of exploration in the sustainable synthesis of quinoline carboxylates include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of quinoline synthesis, it can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netmdpi.com
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of quinoline derivatives, often leading to improved efficiency and milder reaction conditions. rsc.org
Use of Nanocatalysts: Nanomaterials are gaining traction as highly efficient and recyclable catalysts for organic transformations. nih.gov Various nanocatalysts, including those based on copper and other metals, have been employed in the synthesis of quinolines, offering high yields and the ability to be easily separated and reused. researchgate.netnih.gov
Green Solvents and Solvent-Free Conditions: The replacement of volatile and toxic organic solvents with greener alternatives, such as water, or conducting reactions under solvent-free conditions, is a cornerstone of sustainable chemistry. researchgate.netresearchgate.net Several protocols for quinoline synthesis have been developed that adhere to these principles. researchgate.netresearchgate.net
Multicomponent Reactions: One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying experimental procedures. acs.orgnih.gov The Doebner reaction, a three-component reaction, is a classic example used for the synthesis of quinoline-4-carboxylic acids. acs.orgnih.govresearchgate.net
Recent advancements in the Doebner reaction have focused on making it more sustainable. For instance, the use of silica (B1680970) sulfuric acid as a recyclable catalyst has been reported to afford quinoline-4-carboxylic acid derivatives in moderate to high yields under mild conditions. researchgate.net Another approach involves a modified Doebner hydrogen-transfer reaction that can be applied to a broader range of anilines, including those with electron-withdrawing groups, which often give low yields in the conventional reaction. acs.orgnih.gov
Table 1: Comparison of Sustainable Synthetic Methods for Quinoline Carboxylates
| Method | Key Advantages | Catalyst Examples | Energy Source |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Nafion | Microwave |
| Ultrasound-Assisted Synthesis | Milder reaction conditions, enhanced efficiency | Not specified | Ultrasound |
| Nanocatalysis | High efficiency, recyclability, solvent-free conditions | Nano Copper Nickel Iron(II) oxide | Conventional Heating |
| Green Solvents/Solvent-Free | Reduced environmental impact, simplified work-up | Silica sulfuric acid | Conventional Heating |
| Multicomponent Reactions | High atom economy, simplified procedures | Ytterbium(III) triflate, Iron(III) chloride | Conventional Heating |
Deeper Mechanistic Understanding of Complex Quinoline-Forming Reactions
A thorough understanding of the reaction mechanisms underlying the formation of quinoline rings is crucial for optimizing existing synthetic methods and designing new, more efficient pathways. Several classical named reactions, such as the Skraup, Doebner-von Miller, and Combes syntheses, have been instrumental in the preparation of a wide variety of quinoline derivatives. nih.goviipseries.org Modern analytical techniques and computational studies are providing deeper insights into the intricate steps involved in these complex transformations.
The Skraup-Doebner-Von Miller synthesis involves the reaction of anilines with α,β-unsaturated carbonyl compounds. nih.gov Mechanistic studies using 13C-labeled ketones have suggested a fragmentation-recombination pathway. nih.gov In this proposed mechanism, the aniline (B41778) first undergoes a conjugate addition to the α,β-unsaturated ketone. This is followed by a fragmentation step that generates an imine and the ketone itself. These fragments then recombine to form the final quinoline product. nih.gov
The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate formed from the condensation of an aniline with a β-diketone. iipseries.orgresearchgate.net Kinetic studies of the Combes condensation using 19F NMR spectroscopy have shown that the reaction is first-order in both the diketone and the aniline. researchgate.net The rate-determining step is believed to be the annulation (ring-forming) step. The reaction rate is influenced by substituents on both the aniline and the diketone, with a Hammett ρ value of -0.32 determined for the cyclization, suggesting an electrophilic aromatic substitution mechanism. researchgate.net
The general mechanism for many three-component reactions that form quinolines is thought to involve the activation of both the imine addition and the subsequent cyclization processes by a Lewis acid catalyst. scielo.br The reaction proceeds through a propargylamine (B41283) intermediate, which then undergoes an intramolecular hydroarylation to form a dihydroquinoline. This intermediate is subsequently oxidized to yield the aromatic quinoline product. scielo.br
Recent research has also focused on the mechanisms of novel quinoline syntheses. For example, a proposed mechanism for an iron-catalyzed photoredox reaction suggests the formation of an Fe-carbene intermediate. This intermediate reacts with a 2-vinylaniline, and through a series of steps including protonation, hydrogen liberation, and intramolecular electrocyclization, the quinoline product is formed. mdpi.com
Advanced Computational Modeling for Predictive Research in Quinoline Design
Advanced computational modeling has become an indispensable tool in medicinal chemistry for the rational design of novel therapeutic agents. nih.govelifesciences.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used to predict the biological activity of quinoline derivatives and to understand their interactions with biological targets. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
2D-QSAR: This approach uses 2D descriptors of the molecules, such as topological and constitutional parameters, to build the model. 2D-QSAR studies on quinoline derivatives have been used to predict their antitubercular activity.
3D-QSAR: This method considers the three-dimensional properties of the molecules, such as their shape and electrostatic fields. nih.gov Comparative Molecular Field Analysis (CoMFA) is a common 3D-QSAR technique that has been applied to quinoline derivatives to understand their anti-gastric cancer properties. nih.govresearchgate.net The contour maps generated from CoMFA studies can guide the modification of a lead compound to enhance its activity. nih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, docking is used to predict how a ligand (a potential drug) binds to the active site of a protein. researchgate.net Molecular docking studies of quinoline analogues have been used to investigate their interactions with enzymes like thymidine (B127349) phosphorylase, revealing key hydrogen bond interactions with specific amino acid residues. researchgate.net
In Silico Prediction of Physicochemical Properties: Computational tools are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. researchgate.net These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. researchgate.net
The integration of these computational methods allows for a more targeted and efficient approach to the design of novel quinoline-based compounds with desired biological activities. nih.gov By predicting the activity and drug-like properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov
Table 2: Overview of Computational Modeling Techniques in Quinoline Research
| Technique | Primary Function | Application in Quinoline Research | Key Outputs |
|---|---|---|---|
| 2D-QSAR | Correlates 2D structural features with biological activity | Predicting antitubercular activity | Mathematical models, predicted activity values |
| 3D-QSAR (CoMFA) | Correlates 3D molecular fields with biological activity | Understanding anti-gastric cancer properties | Contour maps, predictive models |
| Molecular Docking | Predicts binding orientation of a ligand to a receptor | Investigating interactions with protein targets | Binding poses, interaction energies |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties | Assessing drug-likeness of novel compounds | Physicochemical properties, toxicity profiles |
Expanding the Scope of Structure-Activity Relationship Studies with Diverse Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. acs.orgacs.org For quinoline derivatives, extensive SAR studies have been conducted to identify key structural features that are essential for their therapeutic effects. acs.orgacs.orgnih.govresearchgate.net Expanding the scope of these studies by synthesizing and evaluating diverse analogues is a key strategy for the development of more potent and selective drugs. acs.orgnih.gov
A crucial aspect of SAR is understanding the impact of substituents at various positions of the quinoline ring. For example, in a series of 4-aminoquinoline (B48711) derivatives investigated as α2C-adrenoceptor antagonists, the presence of a substituent at the 3-position of the quinoline ring was found to be absolutely critical for their activity. acs.orgnih.gov
The nature and position of substituents can significantly affect various properties of the molecule, including its binding affinity to a biological target, its selectivity, and its pharmacokinetic profile. For instance, the introduction of a methyl group at the 2-position in combination with an ester at the 3-position has been explored in the synthesis of quinoline building blocks. acs.org
SAR studies also extend to the side chains attached to the quinoline core. In the development of multidrug resistance (MDR) reversal agents, it was found that the hydrophobic moiety and the presence of basic nitrogen atoms in a piperazine (B1678402) ring were important for activity. acs.org The spatial arrangement of different parts of the molecule, such as the deviation of two aryl rings from a common plane, was also identified as a key factor for effective interaction with the P-glycoprotein transporter. acs.org
The systematic synthesis and biological evaluation of a wide range of analogues allow for the construction of comprehensive SAR models. These models can then guide the rational design of new compounds with improved therapeutic properties. The exploration of diverse chemical space by varying substituents and their positions on the quinoline scaffold is an ongoing effort in the quest for novel and more effective quinoline-based drugs. nih.gov
Q & A
Basic Question: What spectroscopic and crystallographic methods are recommended for characterizing Methyl 2-ethylquinoline-3-carboxylate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the substitution pattern and ester functionality. Assign peaks using coupling constants and DEPT experiments.
- X-ray Crystallography: For unambiguous structural confirmation, collect single-crystal X-ray diffraction data. Refine the structure using SHELXL (for small-molecule refinement) and validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD) . Visualize thermal ellipsoids and packing diagrams using Mercury CSD .
- High-Performance Liquid Chromatography (HPLC): Monitor purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
